Cas no 144344-71-8 (2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-)

3-(2,3-ジメトキシベンゾイル)-2-チアゾリジンチオンは、有機合成化学において重要なチアゾリジン誘導体です。その分子構造は、2,3-ジメトキシベンゾイル基がチアゾリジンチオン環に結合しており、ユニークな電子特性と反応性を示します。この化合物は、特に医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。チオカルボニル基を有するため、求核試薬との反応性が高く、複雑なヘテロ環化合物の構築に適しています。また、2,3-ジメトキシ置換ベンゼン環が付与されたことで、溶解性や結晶性が改善されており、取り扱い性に優れています。

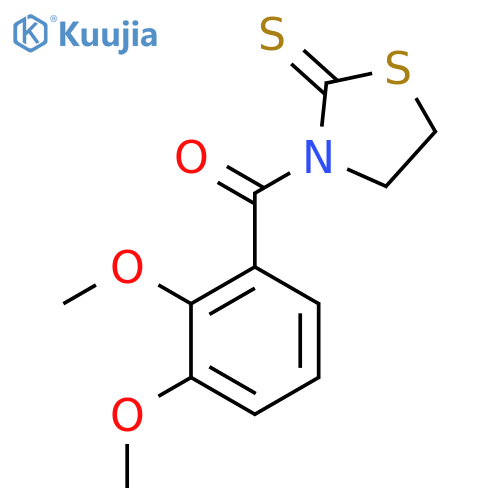

144344-71-8 structure

商品名:2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-

CAS番号:144344-71-8

MF:C12H13NO3S2

メガワット:283.366520643234

CID:2777404

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-

- 3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione

- (2,3-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

- (2-Thioxo-3-thiazolidinyl)(2,3-dimethoxyphenyl) ketone

- 3-[(2,3-dimethoxyphenyl)carbonyl]thiazolidine-2-thione

-

- インチ: 1S/C12H13NO3S2/c1-15-9-5-3-4-8(10(9)16-2)11(14)13-6-7-18-12(13)17/h3-5H,6-7H2,1-2H3

- InChIKey: KVEIOIFLZOKIEF-UHFFFAOYSA-N

- ほほえんだ: S1C(N(C(C2C=CC=C(C=2OC)OC)=O)CC1)=S

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 96.2

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-2.5g |

(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |

144344-71-8 | 95% | 2.5g |

¥18954 | 2023-02-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046194-1g |

3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95% | 1g |

¥2240.0 | 2023-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-100mg |

(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |

144344-71-8 | 95% | 100mg |

¥2842 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-1g |

(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |

144344-71-8 | 95% | 1g |

¥9687 | 2023-02-26 | |

| Enamine | EN300-302630-1.0g |

3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95.0% | 1.0g |

$414.0 | 2025-03-19 | |

| Enamine | EN300-302630-10.0g |

3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95.0% | 10.0g |

$1778.0 | 2025-03-19 | |

| Enamine | EN300-302630-2.5g |

3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95.0% | 2.5g |

$810.0 | 2025-03-19 | |

| Ambeed | A1089758-1g |

3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95% | 1g |

$326.0 | 2024-04-15 | |

| Enamine | EN300-302630-0.05g |

3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |

144344-71-8 | 95.0% | 0.05g |

$76.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-50mg |

(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |

144344-71-8 | 95% | 50mg |

¥2052 | 2023-02-26 |

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

144344-71-8 (2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144344-71-8)2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-

清らかである:99%

はかる:1g

価格 ($):293.0